

Fulacimstat: A Technical Guide to its

**Pharmacokinetics and Pharmacodynamics** 

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Compound of Interest		
Compound Name:	Fulacimstat	
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#### **Abstract**

**Fulacimstat** (BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a serine protease primarily found in mast cells.[1][2][3] Initially investigated for its potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent discoveries have highlighted its profibrinolytic properties, suggesting a novel therapeutic application in thrombotic disorders.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Fulacimstat**, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.

## Introduction

Chymase is a key enzyme involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of fibrosis.[2] By inhibiting chymase, **Fulacimstat** was initially developed to prevent the pathological remodeling of the heart muscle that can occur after a heart attack.[4][5] While clinical trials in this indication did not demonstrate the desired efficacy, the investigation into **Fulacimstat** has revealed a significant and previously unexpected role in the dissolution of blood clots.[2][5] This has opened up new avenues for its potential use as a profibrinolytic agent with a potentially favorable safety profile, particularly concerning bleeding risk.[2]



## **Pharmacokinetics**

**Fulacimstat** has demonstrated a favorable pharmacokinetic profile in both preclinical species and humans, making it suitable for oral administration.[1][2][6]

## **Absorption**

Following oral administration of immediate-release tablets in healthy male volunteers, **Fulacimstat** is absorbed with peak plasma concentrations (Tmax) reached between 1 and 3 hours.[6] The plasma exposure appears to be dose-linear, and there is a negligible effect of food on its absorption.[6]

#### **Distribution**

Specific data on the volume of distribution and protein binding in humans are not extensively detailed in the provided search results.

#### Metabolism

Details regarding the specific metabolic pathways of **Fulacimstat** are not extensively covered in the available literature.

#### **Elimination**

**Fulacimstat** is eliminated from the plasma with a terminal half-life ranging from 6.84 to 12.0 hours after administration of a liquid service formulation or immediate-release tablets.[6] There is only low accumulation of the drug after multiple doses, supporting the potential for once-daily dosing.[6]

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Fulacimstat** from preclinical and clinical studies.

Table 1: Preclinical in vivo Pharmacokinetic Data of Fulacimstat[2]



Species	Dose i.v. (mg/kg)	Clearance (L/h/kg)	Bioavailability (%)
Rat	Low	High	
Dog	Low	High	_
Monkey	Low	High	-

Table 2: Phase 1 Human Pharmacokinetic Data of Fulacimstat[6]

Parameter	Value	
Time to Peak Concentration (Tmax)	1 - 3 hours	
Terminal Half-life (t½)	6.84 - 12.0 hours	
Food Effect	Negligible	
Accumulation (multiple dosing)	Low	

## **Pharmacodynamics**

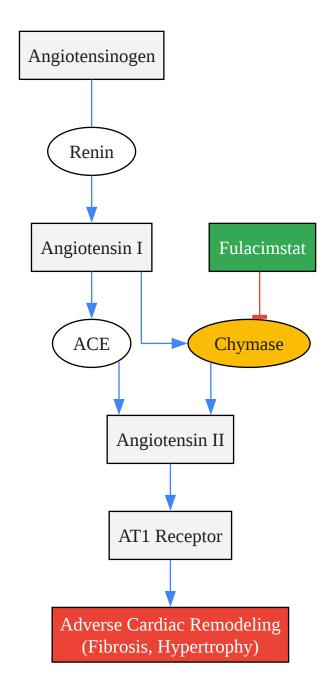
The pharmacodynamic effects of **Fulacimstat** are primarily driven by its potent and selective inhibition of chymase.

#### **Mechanism of Action**

**Fulacimstat** acts as a direct inhibitor of chymase, a serine protease stored in the granules of mast cells.[1][2] Upon degranulation, chymase is released and can participate in various physiological and pathological processes.

In the context of cardiac tissue, chymase is a major enzyme responsible for the local conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a key mediator of cardiac fibrosis and hypertrophy, which contribute to adverse cardiac remodeling after a myocardial infarction. By inhibiting chymase, **Fulacimstat** was hypothesized to reduce the local production of angiotensin II in the heart, thereby mitigating these detrimental effects.





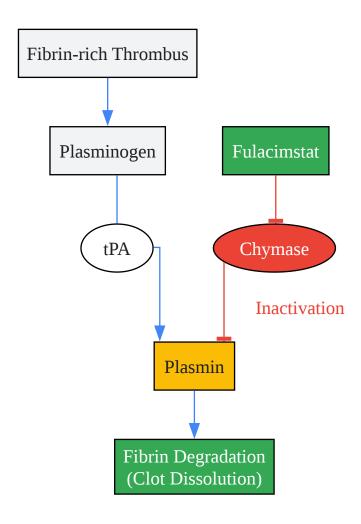
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**Figure 1: Fulacimstat**'s inhibitory action on the chymase-mediated cardiac remodeling pathway.

A more recently discovered function of chymase is its ability to inactivate plasmin within fibrin-rich clots.[2] Plasmin is the primary enzyme responsible for the breakdown of fibrin, the main component of blood clots. By inhibiting chymase within a thrombus, **Fulacimstat** prevents the inactivation of plasmin, leading to enhanced fibrinolysis and clot dissolution.[7] This mechanism



suggests a potential therapeutic role for **Fulacimstat** in treating thrombotic diseases with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[2]



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Figure 2: The profibrinolytic mechanism of Fulacimstat through chymase inhibition.

## In Vitro and In Vivo Efficacy

**Fulacimstat** has demonstrated potent inhibitory activity against human and hamster chymase with IC50 values in the low nanomolar range. In preclinical models, **Fulacimstat** has been shown to reduce cardiac fibrosis.[1]

Table 3: In Vitro Inhibitory Activity of Fulacimstat



Target	IC50 (nM)
Human Chymase	Not specified in search results
Hamster Chymase	Not specified in search results

Note: While the search results mention potent inhibition, specific IC50 values were not consistently provided across the snippets.

#### **Clinical Studies**

**Fulacimstat** has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy in different patient populations.

## Phase 1 Studies in Healthy Volunteers

Three randomized, single-center, phase 1 studies were conducted in healthy male volunteers.
[6] These studies evaluated single oral doses from 1-200 mg and multiple doses of 5-50 mg twice daily and 100 mg once daily for 5 days.[6] The results showed that **Fulacimstat** was safe and well-tolerated, with no clinically relevant effects on heart rate or blood pressure compared to placebo.[6]

#### **CHIARA MIA 1 Trial**

This multicenter, randomized, placebo-controlled study investigated the safety and tolerability of **Fulacimstat** in clinically stable patients with left ventricular dysfunction after a remote myocardial infarction.[4] Patients received either placebo or one of four different doses of **Fulacimstat** for two weeks.[4] The study confirmed that **Fulacimstat** was safe and well-tolerated at all tested doses, with mean plasma concentrations reaching levels predicted to be therapeutically active.[4]

#### **CHIARA MIA 2 Trial**

This double-blind, randomized, placebo-controlled trial assessed the effect of **Fulacimstat** on adverse cardiac remodeling in patients after a first ST-segment-elevation myocardial infarction (STEMI).[5][8] Patients were treated with 25 mg of **Fulacimstat** or placebo twice daily for six months.[5][8] While the drug was safe and well-tolerated, it did not show a significant effect on



cardiac remodeling parameters such as left ventricular ejection fraction (LVEF), end-diastolic volume index (LVEDVI), and end-systolic volume index (LVESVI) compared to placebo.[5][8]

## **Study in Diabetic Kidney Disease**

A double-blind study was conducted to investigate the efficacy, safety, and tolerability of **Fulacimstat** in patients with type II diabetes and diabetic kidney disease.[9] The primary objective was to assess changes in the urinary albumin-to-creatinine ratio.

Table 4: Overview of Key Clinical Trials for Fulacimstat

Trial Name/Identifier	Phase	Patient Population	Key Findings
Phase 1 Studies	1	Healthy Male Volunteers	Safe and well- tolerated; established pharmacokinetic profile.[6]
CHIARA MIA 1 (NCT02452515)	1	Patients with left ventricular dysfunction post-MI	Safe and well- tolerated at various doses.[4][10]
CHIARA MIA 2 (Study 16673)	2	Patients post-first STEMI with left ventricular dysfunction	Safe and well- tolerated, but no significant effect on cardiac remodeling.[5] [8][11]
Diabetic Kidney Disease (Study 18933)	2	Patients with Type II Diabetes and Diabetic Kidney Disease	Investigated efficacy based on urinary albumin-to-creatinine ratio.[9]

# Experimental Protocols Enzymatic High-Throughput Screening



The discovery of **Fulacimstat** began with a high-throughput screening of the Bayer compound library.[2]

- Enzyme: Recombinant human chymase.
- Substrate: An angiotensin-based fluorogenic peptide substrate.
- Readout: Fluorescence.
- Library Size: Over 2.5 million compounds.
- Hit Confirmation: Hits were evaluated for structural integrity and selectivity against other serine proteases.



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Figure 3: High-throughput screening workflow for the discovery of Fulacimstat.

#### In Vivo Model of Cardiac Fibrosis

An isoprenaline-induced cardiac fibrosis model in hamsters was used to evaluate the in vivo efficacy of **Fulacimstat**.[1]

- Model: Isoprenaline-induced cardiac fibrosis in hamsters.
- Treatment: Fulacimstat administered at various doses.
- Comparator: Enalapril (an ACE inhibitor).
- Endpoint: Measurement of the fibrotic area in the heart.
- Result: Fulacimstat dose-dependently reduced the fibrotic area.[1]



## **Clinical Trial Methodology (CHIARA MIA 2)**

- Study Design: Double-blind, randomized, placebo-controlled.[5][8]
- Inclusion Criteria: Patients with a first STEMI, left-ventricular ejection fraction (LVEF) ≤ 45%, and an infarct size >10% as measured by cardiac MRI.[5][8]
- Treatment Arms: 25 mg Fulacimstat twice daily or placebo, on top of standard of care.[5][8]
- Treatment Duration: 6 months.[5][8]
- Primary Endpoints: Changes in LVEF, LV end-diastolic volume index (LVEDVI), and LV endsystolic volume index (LVESVI) from baseline to 6 months, analyzed by a central blinded cardiac MRI core laboratory.[5][8]

## Safety and Tolerability

Across multiple clinical trials in both healthy volunteers and patient populations, **Fulacimstat** has been consistently shown to be safe and well-tolerated.[4][5][6][8] There have been no clinically relevant effects on vital signs, including heart rate and blood pressure, or on potassium levels compared to placebo.[4][6]

### **Conclusion and Future Directions**

**Fulacimstat** is a well-characterized, orally available chymase inhibitor with a favorable pharmacokinetic and safety profile. While its initial development for preventing adverse cardiac remodeling did not meet its primary efficacy endpoints, the discovery of its profibrinolytic mechanism of action has opened up a promising new therapeutic avenue. Further research is warranted to explore the full potential of **Fulacimstat** in the treatment of thrombotic disorders, where its unique mechanism may offer a safer alternative to existing therapies.

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